molecular formula C13H17N3OS B2379785 N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1389067-96-2

N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No. B2379785
M. Wt: 263.36
InChI Key: SXERVYGRMCXYSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide, also known as MPTP, is a synthetic compound that is commonly used in scientific research. It is a potent inhibitor of complex I of the electron transport chain, which makes it a valuable tool for studying the role of mitochondrial dysfunction in various diseases.

Mechanism Of Action

N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide works by inhibiting complex I of the electron transport chain, which leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This can ultimately lead to mitochondrial dysfunction and cell death.

Biochemical And Physiological Effects

N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide has been shown to induce Parkinson's disease-like symptoms in animal models, including the loss of dopaminergic neurons and motor impairment. It has also been shown to induce oxidative stress and inflammation in various tissues.

Advantages And Limitations For Lab Experiments

One major advantage of using N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide in lab experiments is its potency as an inhibitor of complex I. This allows for the precise manipulation of mitochondrial function in various cell types. However, one limitation of using N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide is its toxicity, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research involving N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide. One area of interest is the development of novel therapies for Parkinson's disease and other neurodegenerative disorders that target mitochondrial dysfunction. Additionally, there is a need for further investigation into the mechanisms underlying the toxicity of N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide and how this can be mitigated in experimental settings. Finally, there is a growing interest in the role of mitochondrial dysfunction in cancer, and N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide may prove to be a valuable tool for investigating this area.

Synthesis Methods

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide involves the reaction of 2-cyanomethylthiazole with propargylamine, followed by the addition of piperidine-4-carboxylic acid. The resulting compound is purified using column chromatography to obtain pure N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide.

Scientific Research Applications

N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide has been extensively used in scientific research to study the role of mitochondrial dysfunction in various diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. It has also been used to investigate the effects of mitochondrial dysfunction on aging and cancer.

properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-3-6-16-7-4-11(5-8-16)12(17)15-13-14-9-10(2)18-13/h1,9,11H,4-8H2,2H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXERVYGRMCXYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2CCN(CC2)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide

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